1H-1,2,4-三唑-3,5-二胺,N,N-二甲基-

描述

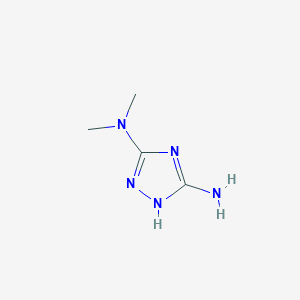

The compound "1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of two amino groups and two methyl groups attached to the triazole ring. The interest in such compounds arises from their potential applications in various fields, including medicinal chemistry and materials science due to their unique structural and chemical properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole-3,5-diamine derivatives, including dimethyl variants, can be achieved through a one-pot reaction involving isothiocyanates, mono-substituted hydrazines, and sodium hydrogencyanamide, with the aid of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. This method has been shown to yield moderate to high yields and exhibits high regioselectivity when aromatic and sterically bulky hydrazines are used . Other synthetic approaches for related triazole compounds involve nucleophilic attack of sodium azide on activated acetylenes , and the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine to produce bicyclic compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For instance, the structure of 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones, which are closely related to the target compound, has been confirmed by X-ray crystallography . Similarly, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole has been elucidated using a combination of spectroscopic techniques and theoretical methods, including density functional theory (DFT) .

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions due to their reactive nature. For example, the synthesis of energetic compounds like 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole demonstrates the potential of triazole derivatives to be modified into high nitrogen- and oxygen-content compounds, which are of interest in the field of energetic materials . The reactivity of such compounds can be further manipulated by forming nitrogen-rich salts to adjust their performance and sensitivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The pKa values for a group of triazoles have been reported to range from 4.95 to 9.45, indicating the influence of substituents on the acidity of the triazole ring . The UV and IR spectra of these compounds provide valuable information for structure assignment and reveal characteristic features that can be correlated with their electronic properties . Additionally, theoretical calculations have predicted that certain triazole derivatives possess greater nonlinear optical properties than urea, suggesting potential applications in the field of optoelectronics .

科学研究应用

合成和化学性质

- 衍生物的一锅法合成:刘和 Iwanowicz (2003 年) 的一项研究详细介绍了一种新颖的一锅法合成 1,2,4-三唑-3,5-二胺衍生物的方法,实现了中等至高产率。该方法涉及使用异硫氰酸酯、单取代肼和氢化钠,并观察到芳香族和空间位阻肼的特定区域选择性 (Liu 和 Iwanowicz,2003 年)。

生物和药物应用

- 三唑衍生物专利综述:Ferreira 等人 (2013 年) 的一篇综述涵盖了涉及 1H-1,2,3-、2H-1,2,3-、1H-1,2,4-和 4H-1,2,4-三唑家族的专利,强调了它们在开发具有多种生物活性的新药中的重要性。该综述强调了制备这些化合物需要更高效和可持续的方法,以及它们对各种疾病和耐药菌的潜力 (Ferreira 等人,2013 年)。

材料科学和化学

- 发光特性:Xi 等人 (2021 年) 研究了基于 4-氨基-4H-1,2,4-三唑基团的化合物的发光特性。他们的研究表明由于这些化合物的独特发光特性,在材料科学中具有潜在的应用 (Xi 等人,2021 年)。

缓蚀

- 金属缓蚀:Zarrouk 等人 (2013 年) 进行了一项使用密度泛函理论的研究,以评估 1H-1,2,4-三唑-3,5-二胺作为酸性环境中铜的缓蚀剂的功效。理论数据和实验结果之间的相关性突出了其作为缓蚀剂的潜力 (Zarrouk 等人,2013 年)。

其他值得注意的应用

- 细胞周期蛋白依赖性激酶抑制剂:Lin 等人 (2005 年) 的研究证明了 1-酰基-1H-[1,2,4]三唑-3,5-二胺类似物作为细胞周期蛋白依赖性激酶的有效抑制剂的潜力,展示了它们在癌症治疗中的重要性。这些化合物表现出强大的体外和体内抗癌活性 (Lin 等人,2005 年)。

安全和危害

属性

IUPAC Name |

3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDHAUNGTBVFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308673 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

CAS RN |

51108-33-9 | |

| Record name | N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51108-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC207095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUH6LU8TWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)